molecular formula C11H13N5O B1302839 2-(5-Piperidin-4-yl-1,2,4-oxadiazol-3-yl)pyrazine CAS No. 849925-00-4

2-(5-Piperidin-4-yl-1,2,4-oxadiazol-3-yl)pyrazine

Cat. No. B1302839
CAS RN: 849925-00-4
M. Wt: 231.25 g/mol
InChI Key: KYFNBVXPLAKRKM-UHFFFAOYSA-N
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Description

2-(5-Piperidin-4-yl-1,2,4-oxadiazol-3-yl)pyrazine, also known as 2-POP, is a heterocyclic compound that has been studied for its potential applications in various fields. It is a five-membered ring system containing both nitrogen and oxygen atoms. The structure of 2-POP consists of a piperidine ring attached to a pyrazine ring, with an oxadiazole moiety in the middle. It has been studied for its potential applications in organic synthesis, medicinal chemistry, and as a catalyst in various reactions.

Scientific Research Applications

Synthesis of Piperidine Derivatives

Piperidine derivatives are crucial in medicinal chemistry due to their presence in many pharmaceuticals. The compound could serve as a precursor for synthesizing a range of piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . These derivatives have potential applications in drug development due to their varied pharmacological activities.

Pharmacological Applications

The piperidine moiety is a common feature in drugs approved by the FDA. It’s involved in a wide array of pharmacological activities, such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and anticoagulant agents . The subject compound could be investigated for its efficacy in these therapeutic areas.

Antimicrobial Activity

Piperidine compounds have shown promise in antimicrobial applications. The oxadiazolyl and pyrazine groups in “2-(5-Piperidin-4-yl-1,2,4-oxadiazol-3-yl)pyrazine” could be explored for their potential antimicrobial properties, possibly leading to the development of new antibiotics .

Alzheimer’s Disease Research

Piperidine derivatives have been identified as potent inhibitors for enzymes like acetylcholinesterase (AChE) and glycogen synthase kinase 3 beta (GSK3β), which are targets in Alzheimer’s disease treatment. The compound could be studied for its potential role in increasing acetylcholine levels in the brain, a key factor in Alzheimer’s disease management .

Organic Synthesis and Catalysis

The compound’s structure suggests it could be used as an organocatalyst in various organic synthesis reactions. Its potential to catalyze enantioselective reactions, particularly in the synthesis of protected piperidines, could be a significant area of research .

Antioxidant Properties

Piperidine derivatives are known for their antioxidant properties. The compound could be evaluated for its ability to inhibit or suppress free radicals, contributing to research in oxidative stress-related diseases .

properties

IUPAC Name

5-piperidin-4-yl-3-pyrazin-2-yl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5O/c1-3-12-4-2-8(1)11-15-10(16-17-11)9-7-13-5-6-14-9/h5-8,12H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYFNBVXPLAKRKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=NC(=NO2)C3=NC=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90918746
Record name 2-[5-(Piperidin-4-yl)-1,2,4-oxadiazol-3-yl]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90918746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Piperidin-4-yl-1,2,4-oxadiazol-3-yl)pyrazine

CAS RN

849925-00-4, 93072-94-7
Record name 2-[5-(4-Piperidinyl)-1,2,4-oxadiazol-3-yl]pyrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=849925-00-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[5-(Piperidin-4-yl)-1,2,4-oxadiazol-3-yl]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90918746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(5-Piperidin-4-yl-1,2,4-oxadiazol-3-yl)pyrazine
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Record name 93072-94-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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